Cytidine, 3'-cyano-3'-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

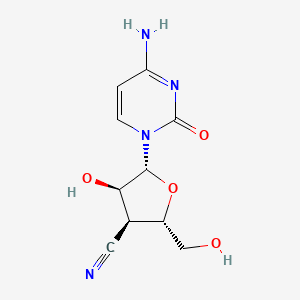

3'-Cyano-3'-deoxycytidine (CAS 121055-70-7, C₁₀H₁₂N₄O₄) is a cytidine analog modified at the 3' position of the deoxyribose sugar, where the hydroxyl group (-OH) is replaced by a cyano group (-CN). Its molecular structure distinguishes it from natural cytidine and other nucleoside analogs, making it a candidate for therapeutic and research applications, particularly in antiviral and antiparasitic drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-cyano-3’-deoxy- typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the cyano group at the 3’ position. One common method involves the use of tert-butyl dimethyl chloro silane for the protection of the hydroxyl groups, followed by reaction with tetra-o-acetyl-d-ribose. The final step involves ammonolysis to obtain the desired product .

Industrial Production Methods: Industrial production of Cytidine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions: Cytidine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as selenium dioxide (SeO2) in boiling dioxane can be used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .

Scientific Research Applications

Synthesis of Cytidine, 3'-cyano-3'-deoxy-

The synthesis of 3'-cyano-3'-deoxynucleosides typically involves the reaction of nucleoside derivatives with sodium cyanide. For example, a series of 3'-C-cyano-3'-deoxynucleosides were synthesized from uracil, cytosine, and adenine derivatives through a multi-step process that includes protection, reaction with cyanide, and subsequent deprotection steps . This method allows for the generation of various epimeric forms that can be evaluated for biological activity.

Antiviral Activity

Research has indicated that certain derivatives of 3'-cyano-3'-deoxy-nucleosides exhibit antiviral properties. In particular, studies have shown that the 3'-C-cyano-3'-deoxy-beta-D-xylo and -ribo-pentofuranosyl derivatives of adenine demonstrated activity against specific RNA viruses such as Sindbis and Semliki forest viruses at concentrations below cytotoxic levels . However, these compounds were not effective against retroviruses like HIV at non-toxic concentrations.

Antitumor Activity

In addition to antiviral properties, cytidine derivatives have been explored for their anticancer potential. For instance, one study reported the synthesis of various 3'-C-cyano-2',3'-dideoxynucleosides and their evaluation against murine leukemia L1210 and human oral epidermoid carcinoma KB cells. The results indicated that some compounds exhibited significant cell growth inhibitory activity with IC50 values indicating effective concentrations .

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of synthesized 3'-C-cyano-3'-deoxy-nucleosides against a panel of DNA and RNA viruses. Although some compounds showed promise against specific viruses, none demonstrated broad-spectrum antiviral activity at clinically relevant concentrations .

- Antitumor Activity in Cell Lines : Another investigation focused on the cytotoxic effects of modified nucleosides on cancer cell lines. Compounds derived from cytidine exhibited varying degrees of cytostatic activity, suggesting potential for development as anticancer agents .

| Compound Type | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| 3'-C-cyano-3'-deoxy-beta-D-xylo derivatives | Antiviral | Not specified | Active against Sindbis and Semliki viruses |

| 3'-C-cyano-2',3'-dideoxy-nucleosides | Antitumor | 12.4 (L1210) | Significant growth inhibition |

| 97.8 (KB) |

Mechanism of Action

The mechanism of action of Cytidine, 3’-cyano-3’-deoxy- involves its incorporation into DNA, where it can cause premature chain termination during DNA synthesis. This leads to the inhibition of DNA replication and repair, ultimately resulting in cell cycle arrest and apoptosis. The compound targets enzymes involved in nucleoside metabolism, such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 3'-cyano-3'-deoxycytidine with structurally related nucleoside analogs:

Key Observations:

- Enzymatic Resistance: The cyano group in 3'-cyano-3'-deoxycytidine likely impedes deamination by cytidine deaminase, a common degradation pathway for cytidine analogs (e.g., cytarabine is rapidly deaminated to ara-U ). This stability enhances its intracellular persistence compared to unmodified cytidine .

- Therapeutic Potential: Unlike AZT, which terminates DNA chain elongation via its azido group, the cyano modification may interfere with RNA polymerase or reverse transcriptase activity, though specific mechanisms require further study .

- Metabolic Pathways: 3'-Deoxycytidine relies on salvage pathways involving deoxycytidine kinase for phosphorylation , whereas 3'-cyano-3'-deoxycytidine’s phosphorylation efficiency remains uncharacterized but may be reduced due to steric hindrance from the cyano group.

Biochemical and Pharmacological Properties

A. Cytidine Deaminase Resistance

- Natural cytidine and deoxycytidine are deaminated to uridine/deoxyuridine by cytidine deaminase, limiting their therapeutic utility .

- 3'-Cyano-3'-deoxycytidine’s -CN group likely blocks deamination, similar to cytarabine analogs with 3' modifications (e.g., gemcitabine’s 2'-fluoro-2'-deoxy modification resists deactivation ). This property is critical in parasites like Schistosoma mansoni, which lack cytidine deaminase, making cytidine analogs effective antiparasitic agents .

B. Base Pairing and Nucleic Acid Incorporation

- The cyano group may alter base pairing dynamics. For example, xanthosine (a deaminated guanosine analog) forms wobble pairs with uridine or Watson-Crick-like pairs with cytidine, depending on sequence context . Similarly, 3'-cyano-3'-deoxycytidine might adopt non-canonical pairing modes, disrupting replication or transcription.

Antiparasitic Drug Development

- Cytidine analogs are preferentially phosphorylated in parasites lacking cytidine deaminase, enabling selective toxicity . 3'-Cyano-3'-deoxycytidine could exploit this pathway for treating schistosomiasis or filarial infections.

Antiviral Potential

- The cyano group’s steric and electronic effects may inhibit viral polymerases. For instance, cyanothymidine (a thymidine analog with a 3'-CN group) is under investigation for its antiviral properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3'-cyano-3'-deoxy-cytidine, and how can its purity be validated?

- Methodology : Synthesis typically involves nucleoside modification via chemical substitution at the 3'-OH position. Techniques like Koenigs-Knorr glycosylation or phosphoramidite chemistry can introduce the cyano group. Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment uses reverse-phase HPLC with UV detection at 260 nm, as applied for 2'-deoxycytidine characterization . Stability in aqueous solutions should be monitored using pH-controlled stability studies .

Q. How does 3'-cyano-3'-deoxy-cytidine interact with cytidine deaminase in preliminary enzymatic assays?

- Methodology : Conduct in vitro enzyme kinetics using recombinant cytidine deaminase. Compare the compound’s inhibition constant (Kᵢ) with natural substrates (e.g., cytidine or cytarabine) via spectrophotometric assays measuring uridine/ara-U production at 280 nm. Include controls with 2'-deoxycytidine to assess specificity, as cytidine deaminase activity varies with substrate modifications .

Q. What computational tools can predict the pharmacokinetic properties of 3'-cyano-3'-deoxy-cytidine?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like DNA polymerases or deaminases. ADMET prediction tools (e.g., SwissADME) can estimate solubility, permeability, and metabolic stability. Cross-validate with experimental data from similar analogs, such as dideoxycytidine triphosphate’s chain-termination mechanism .

Advanced Research Questions

Q. What mechanistic insights explain 3'-cyano-3'-deoxy-cytidine’s potential as a chain terminator in DNA replication?

- Methodology : Perform in vitro DNA polymerase assays (e.g., using Klenow fragment or Taq polymerase) with radiolabeled dNTPs. Resolve elongation products via polyacrylamide gel electrophoresis (PAGE) to detect truncated DNA strands. Compare with 3'-dideoxycytidine, which lacks both 2'- and 3'-OH groups, to isolate the cyano group’s steric/electronic effects .

Q. How can 3'-cyano-3'-deoxy-cytidine’s anticancer efficacy be evaluated in in vivo models while addressing metabolic instability?

- Methodology : Use murine xenograft models (e.g., leukemia or solid tumors) with intraperitoneal administration. Monitor plasma concentrations via LC-MS/MS to assess bioavailability and half-life. Co-administer cytidine deaminase inhibitors (e.g., tetrahydrouridine) to mitigate rapid metabolism, a strategy validated for cytarabine .

Q. What experimental designs resolve contradictions in reported inhibitory effects of 3'-cyano-3'-deoxy-cytidine across enzyme systems?

- Methodology : Apply enzyme-specific kinetic profiling under standardized conditions (pH, temperature, cofactors). For example, compare inhibition in bacterial vs. mammalian cytidine deaminases using Michaelis-Menten analysis. Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify structural determinants of inhibition .

Q. How does 3'-cyano-3'-deoxy-cytidine’s incorporation into RNA compare to DNA, and what functional implications arise?

- Methodology : Synthesize RNA transcripts in vitro (e.g., T7 RNA polymerase) with the compound as a substrate. Analyze incorporation efficiency via PAGE or capillary electrophoresis. Compare with DNA polymerase assays to identify template-specific effects. Use cryo-EM or X-ray crystallography to visualize structural perturbations in RNA/DNA hybrids .

Q. Methodological Frameworks for Experimental Design

Q. How can the PICO framework structure a study on 3'-cyano-3'-deoxy-cytidine’s therapeutic potential?

- Population : Cancer cell lines (e.g., HeLa, Jurkat).

- Intervention : Dose-dependent treatment with 3'-cyano-3'-deoxy-cytidine.

- Comparison : Untreated controls or cytarabine-treated groups.

- Outcome : Apoptosis markers (e.g., caspase-3 activation) and DNA fragmentation.

- Application : Aligns with cytidine analog studies in oncology .

Q. What criteria from the FINER model ensure rigorous evaluation of 3'-cyano-3'-deoxy-cytidine research questions?

- Feasibility : Access to synthetic chemistry facilities and enzymatic assay kits.

- Interest : Novelty in overcoming cytarabine resistance via altered metabolism.

- Novelty : First demonstration of cyano substitution’s impact on chain termination.

- Ethics : Compliance with in vivo experimentation guidelines (e.g., IACUC).

- Relevance : Potential for translational applications in nucleoside therapy .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized 3'-cyano-3'-deoxy-cytidine?

- Methodology : Implement quality control protocols including NMR, HRMS, and HPLC for each batch. Use statistical tools (e.g., ANOVA) to compare biological activity across batches. Document synthetic conditions (e.g., solvent purity, reaction time) in supplementary materials .

Q. What strategies enhance reproducibility when studying 3'-cyano-3'-deoxy-cytidine’s enzyme inhibition?

- Methodology : Publish raw kinetic data (e.g., initial velocity vs. substrate concentration) and analysis scripts (e.g., Python or R). Use open-source platforms like Zenodo for dataset sharing. Replicate key findings with independent enzyme preparations .

Properties

CAS No. |

121055-70-7 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C10H12N4O4/c11-3-5-6(4-15)18-9(8(5)16)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6-,8-,9-/m1/s1 |

InChI Key |

VOLULCZCNIOZLQ-SQEXRHODSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.